molecular formula C18H16N4O3 B11990044 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11990044
M. Wt: 336.3 g/mol
InChI Key: VGRGBWWVVHTABU-YBFXNURJSA-N
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Description

5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 4-MEO-phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-MEO-phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the carboxylic acid group: This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Condensation with 3-hydroxy-benzylidene-hydrazide: The final step involves the condensation of the pyrazole carboxylic acid with 3-hydroxy-benzylidene-hydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the benzylidene-hydrazide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium-catalyzed cross-coupling reactions, nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It could be explored for its potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It could be studied for its potential antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

Industry

    Chemical Manufacturing: It could be used as an intermediate in the synthesis of other valuable compounds.

    Pharmaceuticals: The compound may be explored for its potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of 5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share structural similarities with the compound .

    Hydrazide Derivatives: Compounds such as isoniazid and hydralazine are examples of hydrazide derivatives with known biological activities.

Uniqueness

The uniqueness of 5-(4-MEO-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-15-7-5-13(6-8-15)16-10-17(21-20-16)18(24)22-19-11-12-3-2-4-14(23)9-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

VGRGBWWVVHTABU-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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